molecular formula C9H2F8N2 B12120539 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile

6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B12120539
M. Wt: 290.11 g/mol
InChI Key: WDEYUWCFSZFFMT-UHFFFAOYSA-N
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Description

6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by a pentafluoroethyl (–CF₂CF₃) group at the 6-position, a trifluoromethyl (–CF₃) group at the 5-position, and a nitrile (–CN) substituent at the 2-position of the pyridine ring. This compound exhibits strong electron-withdrawing properties due to its high fluorine content, making it valuable in agrochemical and pharmaceutical intermediates, particularly in the synthesis of herbicides and kinase inhibitors .

Properties

Molecular Formula

C9H2F8N2

Molecular Weight

290.11 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)2-1-4(3-18)19-6/h1-2H

InChI Key

WDEYUWCFSZFFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)C(C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile 6-CF₂CF₃, 5-CF₃, 2-CN ~313.1 High electronegativity, steric hindrance at 5- and 6-positions, low solubility in polar solvents
2-(6-Chloro-5-methoxypyrimidin-4-yl)-4-(trifluoromethyl)aniline 6-Cl, 5-OCH₃ (pyrimidine core), 4-CF₃ (aniline) ~294.7 Moderate solubility in alcohols, reduced steric bulk compared to pentafluoroethyl analog
6-[(1H-Benzimidazol-2-ylmethyl)thio]-4-(trifluoromethyl)-2,4'-bipyridine-5-carbonitrile 4-CF₃, 5-CN, benzimidazole-thioether side chain ~453.4 Enhanced π-π stacking due to bipyridine system; used in kinase inhibitor research
6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 3-Cl, 5-CF₃ (pyridine core), dimethylamino-phenyl group ~536.9 Dual functionalization for ligand-receptor interactions; limited thermal stability

Key Observations :

  • Fluorination Impact: The pentafluoroethyl group in the target compound increases electron deficiency and hydrolytic stability compared to mono- or di-fluorinated analogs .
  • Steric Effects : The trifluoromethyl group at the 5-position creates steric hindrance, reducing reactivity in nucleophilic substitution reactions relative to smaller substituents (e.g., methoxy or chloro) .

Research Findings and Challenges

  • Stability : The pentafluoroethyl group improves oxidative stability but complicates purification due to low polarity .
  • Regulatory Considerations : Higher fluorine content raises environmental persistence concerns compared to chloro- or methoxy-substituted analogs .

Biological Activity

6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile (C8H3F8N2) is a fluorinated organic compound that has garnered attention due to its unique physicochemical properties, particularly its lipophilicity and reactivity. These characteristics are attributed to the presence of multiple fluorine atoms, which can significantly influence biological interactions and activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H3F8N2
  • Molar Mass : 222.11 g/mol
  • Structure : The compound features a pyridine ring substituted with both pentafluoroethyl and trifluoromethyl groups, enhancing its lipophilicity and reactivity with biological molecules.

The biological activity of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is primarily influenced by its ability to interact with hydrophobic regions of proteins and enzymes. The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the carbonitrile group can form hydrogen bonds with active sites on biomolecules, facilitating various biochemical interactions.

Biological Activity

Research indicates that fluorinated compounds, including 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile, exhibit diverse biological activities:

  • Anticancer Activity :
    • Studies have shown that fluorinated pyridine derivatives can act as effective inhibitors in cancer cell lines. For instance, compounds similar to 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile have demonstrated enhanced potency in inhibiting cancer cell proliferation compared to their non-fluorinated counterparts .
    • A notable case study involved the use of a related compound in targeting the BCR-ABL protein in chronic myeloid leukemia (CML), where fluorination significantly improved binding affinity and therapeutic efficacy .
  • Antimicrobial Activity :
    • The compound has shown promise against various bacterial strains. Fluorinated compounds often exhibit increased antimicrobial properties due to their enhanced interaction with bacterial membranes. In vitro studies suggest that derivatives containing similar fluorinated groups can inhibit both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The unique structure allows these compounds to act as enzyme inhibitors. For example, they may inhibit specific pathways involved in cancer cell metabolism or other diseases by binding to target enzymes more effectively than non-fluorinated versions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a structurally similar compound exhibited a five-fold increase in potency against breast cancer cell lines compared to its non-fluorinated analogs. The introduction of the pentafluoroethyl group was crucial for enhancing metabolic stability and improving interactions with estrogen receptors .

Case Study 2: Antimicrobial Properties

Research highlighted the effectiveness of fluorinated pyridines against resistant bacterial strains. In one experiment, derivatives were tested against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations due to their ability to disrupt bacterial membrane integrity.

Comparative Analysis

CompoundBiological ActivityMechanism
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrileAnticancer, AntimicrobialLipophilic interactions, Enzyme inhibition
Non-fluorinated analogLower activityReduced membrane penetration

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